molecular formula C14H26N2O5 B7962133 methyl 2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanamido]acetate

methyl 2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanamido]acetate

Cat. No.: B7962133
M. Wt: 302.37 g/mol
InChI Key: HTIJIMPAAGOOKD-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanamido]acetate is an organic compound with the molecular formula C14H26N2O5. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Properties

IUPAC Name

methyl 2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O5/c1-9(2)7-10(12(18)15-8-11(17)20-6)16-13(19)21-14(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,18)(H,16,19)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIJIMPAAGOOKD-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethyl Chloroformate Activation

In anhydrous dichloromethane (DCM), 1 is treated with ethyl chloroformate and triethylamine (TEA) to form a mixed carbonate intermediate. This method, while effective, requires strict anhydrous conditions to prevent hydrolysis.

Carbodiimide-Mediated Activation

A more robust approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt). EDC converts the carboxyl group to an O-acylisourea intermediate, stabilized by HOBt to minimize racemization.

Optimized Conditions :

  • Solvent : DCM or dimethylformamide (DMF).

  • Molar ratio : 1:1:1 (Boc-Leu-OH:EDC:HOBt).

  • Temperature : 0°C to room temperature.

Coupling with Glycine Methyl Ester

The activated Boc-Leu derivative reacts with glycine methyl ester (2 ) to form the target compound. Glycine methyl ester is synthesized via Fischer esterification of glycine in methanol under acidic conditions.

Stepwise Procedure

  • Activation : 1 (1.0 equiv) is stirred with EDC (1.1 equiv) and HOBt (1.1 equiv) in DCM for 30 minutes.

  • Coupling : 2 (1.2 equiv) and TEA (2.0 equiv) are added, and the mixture is stirred for 12–24 hours.

  • Workup : The reaction is quenched with water, and the product is extracted with DCM, washed with brine, and dried over Na₂SO₄.

Yield : 85–92% after column chromatography (silica gel, ethyl acetate/hexane).

Alternative Method: Wolff Rearrangement

In a specialized approach from, Boc-Leu is converted to a diazoketone (3 ) using diazomethane, followed by Wolff rearrangement in methanol with silver benzoate to yield β-methyl ester 4 . While innovative, this method is less practical due to diazomethane’s toxicity and lower yield (72%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.41 (s, 9H, Boc), δ 3.65 (s, 3H, OCH₃), δ 4.21 (m, 1H, Leu α-CH), δ 6.85 (br s, 1H, NH).

  • ¹³C NMR : δ 28.2 (Boc CH₃), δ 51.8 (OCH₃), δ 170.6 (amide C=O), δ 155.8 (Boc C=O).

  • IR : 1745 cm⁻¹ (ester C=O), 1689 cm⁻¹ (amide I), 1533 cm⁻¹ (amide II).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) shows ≥98% purity at 220 nm.

Comparative Analysis of Methods

Parameter EDC/HOBt Ethyl Chloroformate Wolff Rearrangement
Yield92%88%72%
Reaction Time24 h6 h48 h
PurificationColumnCrystallizationCrystallization
ScalabilityExcellentModeratePoor
Racemization RiskLowModerateHigh

Industrial-Scale Considerations

For bulk synthesis, the EDC/HOBt method is preferred due to scalability and reproducibility. Key adjustments include:

  • Solvent Recovery : DCM is distilled and reused.

  • Catalyst Load : Reduced HOBt (0.5 equiv) maintains efficiency while lowering costs.

  • Continuous Flow Systems : Microreactors improve mixing and reduce reaction time to 2 hours .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanamido]acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Commonly carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products

    Hydrolysis: Produces the corresponding carboxylic acid and alcohol.

    Reduction: Yields the corresponding amine.

    Substitution: Forms various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development
Boc-amino acid derivatives are crucial in the synthesis of peptide-based drugs. Their ability to protect amino groups during chemical reactions allows for the selective modification of peptides, enhancing their therapeutic potential. For instance, they can be used to synthesize inhibitors for proteases, which are important targets in cancer and viral diseases.

Case Study: Antiviral Agents
Recent studies have shown that Boc-protected amino acids can be incorporated into antiviral peptides that inhibit viral replication. A notable example is the development of peptide inhibitors targeting the HIV protease, which utilizes Boc-amino acids to enhance stability and bioavailability .

Organic Synthesis

2.1 Building Blocks in Synthesis
Methyl 2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanamido]acetate serves as a versatile building block in organic synthesis. It can be transformed into various functionalized compounds through deprotection reactions, allowing chemists to access complex molecular architectures.

Data Table: Transformations of Boc-Amino Acids

Transformation TypeReaction ConditionsProduct Example
DeprotectionAcidic conditionsAmino acid
CouplingEDC/HOBt couplingPeptide
AlkylationBase-mediatedAlkylated product

Bioconjugation

3.1 Targeted Drug Delivery
Boc-amino acids can be utilized in bioconjugation strategies, where they are attached to drug molecules or imaging agents to enhance delivery to specific tissues or cells. This application is particularly relevant in cancer therapy, where targeted delivery can reduce side effects and improve efficacy.

Case Study: Cancer Therapy
In a study involving targeted delivery systems for chemotherapeutics, Boc-amino acid derivatives were conjugated with nanoparticles designed to release drugs specifically in tumor microenvironments. This approach demonstrated enhanced therapeutic outcomes compared to non-targeted systems .

Material Science

4.1 Polymer Chemistry
this compound is also explored in polymer chemistry for the synthesis of biodegradable polymers. These polymers can be used for drug delivery systems and tissue engineering scaffolds.

Data Table: Properties of Biodegradable Polymers Derived from Boc-Amino Acids

Polymer TypeDegradation RateApplication Area
Poly(lactic-co-glycolic acid) (PLGA)Weeks to monthsDrug delivery systems
Poly(ethylene glycol) (PEG)Days to weeksHydrogels for tissue engineering

Mechanism of Action

The mechanism of action of methyl 2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanamido]acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that participate in biochemical pathways. The Boc group provides protection during synthesis, allowing for selective reactions at other functional groups.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate]
  • Methyl 2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate]

Uniqueness

Methyl 2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanamido]acetate is unique due to its specific structural features, such as the presence of a tert-butoxycarbonyl-protected amino group and a methylpentanamido moiety. These features confer distinct reactivity and stability, making it valuable in various synthetic and research applications.

Biological Activity

Methyl 2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanamido]acetate, also known as a protected amino acid derivative, is an important compound in organic synthesis and pharmaceutical research. Its unique structural properties and reactivity make it valuable in various biological applications, including enzyme studies and drug development.

Chemical Structure and Properties

The compound has the following chemical formula: C13H22N2O5C_{13}H_{22}N_{2}O_{5}. It features a tert-butoxycarbonyl (Boc) protecting group, which stabilizes the amino group during chemical reactions. This property is crucial for its role as an intermediate in peptide synthesis and other organic transformations.

The mechanism of action of this compound primarily involves:

  • Protective Function : The Boc group protects the amino group from undesired reactions, allowing for selective functionalization.
  • Reactivity : The ester moiety enables further modifications, making it suitable for various synthetic pathways.

Biological Activity

This compound exhibits several biological activities:

  • Enzyme Interaction : The compound is utilized in studies examining enzyme mechanisms, particularly those involving amino acid derivatives.
  • Peptide Synthesis : It serves as a building block in the synthesis of peptide-based drugs, enhancing bioavailability and stability.
  • Pharmacological Applications : Research indicates potential applications in developing therapeutics targeting specific biological pathways.

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the efficacy and applications of this compound.

Table 1: Summary of Biological Activities and Applications

Activity TypeDescriptionReferences
Enzyme MechanismInvestigated as a substrate for various enzymes,
Drug DevelopmentUsed in synthesizing peptide drugs,
Chemical ReactivityUndergoes oxidation and reduction reactions,

Case Study: Peptide Synthesis Using Methyl Derivatives

A study demonstrated the successful incorporation of this compound in synthesizing biologically active peptides. The results indicated high yields and purity, showcasing its effectiveness as a synthetic intermediate.

Comparative Analysis with Similar Compounds

This compound is compared with other amino acid derivatives, emphasizing its unique structure that influences its reactivity:

Compound NameUnique Features
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-oxobutanoateDifferent oxo position affects reactivity
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoateVarying chain length alters properties

Q & A

Q. Basic Synthesis & Purification

  • Synthetic Steps :
    • Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amine of (2S)-2-amino-4-methylpentanoic acid using Boc-anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., NaHCO₃) .
    • Coupling Reaction : Activate the carboxyl group of the Boc-protected amino acid with coupling agents like HOBt/EDC or DCC, followed by reaction with methyl glycinate .
    • Esterification : Ensure the methyl ester group is retained or introduced via methanol under acidic conditions.
  • Purification :
    • Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane).
    • Confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and NMR .

How can coupling efficiency be optimized while minimizing racemization in peptide synthesis involving this compound?

Q. Advanced Reaction Optimization

  • Key Parameters :
    • Temperature : Maintain reactions at 0–4°C to reduce racemization .
    • Coupling Agents : Use HOBt/EDCl or OxymaPure/DIC for milder conditions .
    • Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance solubility and reaction rates.
  • Monitoring :
    • Track racemization via chiral HPLC or circular dichroism (CD) spectroscopy.
    • Apply Design of Experiments (DoE) to optimize molar ratios and reaction times .

What spectroscopic techniques are most effective for confirming the stereochemical integrity of this compound?

Q. Basic Characterization

  • 1H/13C NMR :
    • Compare chemical shifts with literature data (e.g., δ 1.48 ppm for Boc tert-butyl protons; δ 171.06 ppm for carbonyl groups) .
    • Use 2D NMR (COSY, HSQC) to confirm backbone connectivity .
  • IR Spectroscopy :
    • Detect Boc C=O stretch at ~1680–1720 cm⁻¹ and ester C=O at ~1740 cm⁻¹.
  • Mass Spectrometry :
    • HRMS (ESI) to confirm molecular ion ([M+H]+) and fragmentation patterns .

How should researchers address discrepancies in observed vs. theoretical NMR data for stereochemical validation?

Q. Advanced Data Analysis

  • Root Causes :
    • Solvent effects, impurities, or incorrect stereochemical assignments.
  • Solutions :
    • Reference Standards : Compare with authentic samples or published spectra (e.g., δ 54.30 ppm for chiral carbons in similar Boc-protected compounds) .
    • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and validate assignments .
    • Decoupling Experiments : Perform NOESY to confirm spatial proximity of protons in the chiral center.

What safety precautions are critical when handling this compound, particularly regarding Boc group stability?

Q. Basic Safety Protocols

  • Hazards :
    • Potential skin/eye irritation (Category 2A H319) and respiratory tract irritation (H335) .
  • Handling :
    • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
    • Avoid acidic conditions that release toxic tert-butyl carbonates .
  • Storage :
    • Keep at 2–8°C in airtight containers under inert gas (N₂) .

How can side reactions during Boc deprotection be mitigated in downstream applications?

Q. Advanced Deprotection Strategies

  • Acid Selection :
    • Use TFA in DCM (1–2 h, 0°C) for controlled cleavage .
    • Avoid HCl/dioxane, which may hydrolyze the methyl ester.
  • Monitoring :
    • Track deprotection via TLC (Rf shift) or LC-MS.
  • Side Reactions :
    • Minimize carbamate formation by scavenging tert-butyl cations with triisopropylsilane (TIS) .

What strategies ensure compatibility of this compound with solid-phase peptide synthesis (SPPS)?

Q. Advanced Application

  • Resin Compatibility :
    • Use Wang or Rink amide resin for C-terminal ester anchoring.
  • Coupling Efficiency :
    • Pre-activate with DIC/HOAt in DMF for 30 min before resin addition.
  • Cleavage Conditions :
    • Employ TFA/water/TIS (95:2.5:2.5) to preserve peptide integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.